
(E)-2-(4-benzylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-benzylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one, commonly known as BHBT, is a thiazolone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BHBT is a small molecule that exhibits a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.
作用機序
BHBT exerts its biological activity by binding to specific targets in the cells. BHBT binds to the active site of the target protein and modulates its activity. BHBT binds to the DNA-binding domain of the transcription factor NF-κB and inhibits its activation. BHBT also binds to the active site of the enzyme topoisomerase IIα and inhibits its activity. BHBT also binds to the active site of the protease enzyme of HIV and inhibits its activity.
Biochemical and physiological effects:
BHBT exhibits a wide range of biochemical and physiological effects. BHBT induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. BHBT inhibits bacterial growth by disrupting the bacterial cell membrane and inhibiting DNA synthesis. BHBT also exhibits antiviral activity against HIV and HSV by blocking viral entry and inhibiting viral protease activity. BHBT also exhibits anti-inflammatory activity by inhibiting the activation of NF-κB.
実験室実験の利点と制限
BHBT has several advantages for lab experiments. BHBT is a small molecule that can be easily synthesized and purified. BHBT exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, BHBT also has some limitations for lab experiments. BHBT has low solubility in water, which can limit its use in some assays. BHBT also has low stability in acidic and basic conditions, which can affect its activity and potency.
将来の方向性
There are several future directions for the study of BHBT. One direction is to optimize the synthesis method of BHBT to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of BHBT in vivo to determine its efficacy and toxicity. Another direction is to study the structure-activity relationship of BHBT to identify more potent and selective analogs. Another direction is to explore the potential of BHBT as a lead compound for drug development in various therapeutic areas, such as cancer, infectious diseases, and inflammation.
合成法
BHBT can be synthesized using a one-pot reaction between 4-benzylpiperazine, 4-hydroxybenzaldehyde, and 2-aminothiazole in the presence of acetic acid and ethanol. The reaction proceeds via the formation of a Schiff base intermediate, which is then cyclized to form BHBT. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent.
科学的研究の応用
BHBT has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BHBT induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. BHBT also exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. BHBT inhibits bacterial growth by disrupting the bacterial cell membrane and inhibiting DNA synthesis. BHBT also exhibits antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). BHBT inhibits viral replication by blocking the viral entry and inhibiting viral protease activity.
特性
IUPAC Name |
(5E)-2-(4-benzylpiperazin-1-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-18-8-6-16(7-9-18)14-19-20(26)22-21(27-19)24-12-10-23(11-13-24)15-17-4-2-1-3-5-17/h1-9,14,25H,10-13,15H2/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAZJEGYSQLMGX-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)O)/S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-benzylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

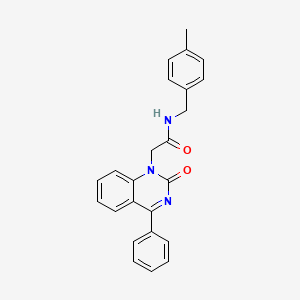
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2514543.png)
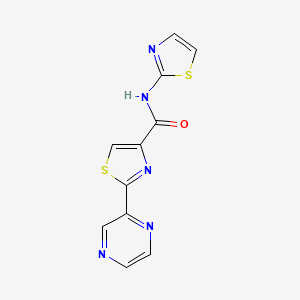
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2514545.png)
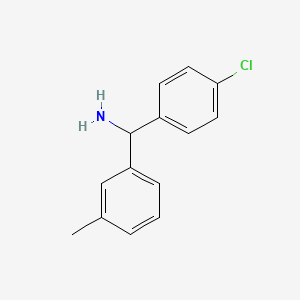
![Methyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-(4-methylbenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2514548.png)
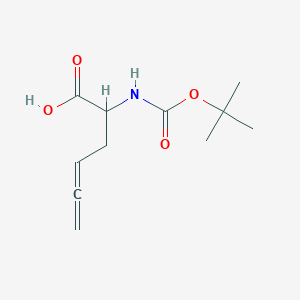
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2514551.png)
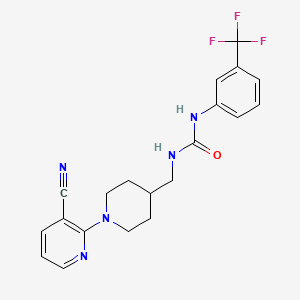
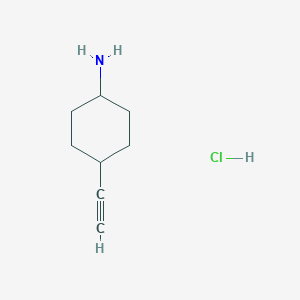



![N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2514563.png)